molecular formula C18H20N2O4S B2604891 4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide CAS No. 905683-45-6

4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2604891
CAS No.: 905683-45-6
M. Wt: 360.43
InChI Key: WOHAUXCDWDJIMC-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. One common method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 5-oxo-1-phenylpyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

    Reduction: Formation of 4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)aniline.

    Substitution: Formation of 4-methoxy-3-methyl-2-nitrobenzenesulfonamide or 4-methoxy-3-methyl-2-bromobenzenesulfonamide.

Scientific Research Applications

4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The pyrrolidine ring may enhance binding affinity and specificity through hydrophobic interactions and steric effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-methylbenzenesulfonamide: Lacks the pyrrolidine ring, resulting in different biological activity.

    N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide: Lacks the methoxy and methyl groups, affecting its chemical reactivity and binding properties.

    4-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide: Lacks the methyl group, which may influence its pharmacokinetic properties.

Uniqueness

4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy and methyl groups enhances its solubility and stability, while the pyrrolidine ring contributes to its binding affinity and specificity.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-10-16(8-9-17(13)24-2)25(22,23)19-14-11-18(21)20(12-14)15-6-4-3-5-7-15/h3-10,14,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHAUXCDWDJIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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